molecular formula C10H10FNO2 B13673133 Methyl 6-fluoroindoline-4-carboxylate

Methyl 6-fluoroindoline-4-carboxylate

Cat. No.: B13673133
M. Wt: 195.19 g/mol
InChI Key: XMGOVRUXACGLBJ-UHFFFAOYSA-N
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Description

Methyl 6-fluoroindoline-4-carboxylate (CAS: 1082040-43-4) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.174 g/mol . It belongs to the indole carboxylate family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 6-fluoro-2,3-dihydro-1H-indole-4-carboxylate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h4-5,12H,2-3H2,1H3

InChI Key

XMGOVRUXACGLBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNC2=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthesis of 6-Fluoroindole Derivatives

A patented method describes the synthesis of 6-fluoroindole-3-acetonitrile, which can be adapted for preparing 6-fluoroindoline derivatives by reduction or hydrogenation steps. The synthesis involves two main steps:

  • Step 1: Synthesis of 6-fluorodragonine (6-fluoroindoline precursor)
    Raw materials: 6-fluoroindole, dimethylamine hydrochloride, paraformaldehyde, and an organic solvent such as n-butanol.
    Conditions: Heated to reflux at 120°C for 2 hours, followed by solvent removal and pH adjustment to 10-12 with 20% NaOH solution.
    Purification: Cooling, filtration, drying, and recrystallization with 95% ethanol.
    Yield: Crude product yield 83.5%, purified product yield 72.1%, purity 97.8%.

  • Step 2: Synthesis of 6-fluoroindole-3-acetonitrile
    Raw materials: 6-fluorodragonine and sodium cyanide in DMF solvent.
    Conditions: Reflux at 150°C for 4 hours, followed by solvent evaporation, extraction with dichloromethane and water, and rotary evaporation.
    Purification: Vacuum distillation collecting fractions at 138–150°C under 0.5–1 mmHg.
    Yield: Crude yield 52.0%, purified product yield 46.4%, purity 99.5%.

The solvents used are high boiling point alcohols (n-butanol or isobutanol) for the first step and polar aprotic solvents (DMF, DMSO, or NMP) for the second step. This method is efficient, cost-effective, and suitable for industrial scale.

Introduction of the 4-Carboxylate Group

The 4-carboxylate group can be introduced via:

  • Directed lithiation at the 4-position followed by carboxylation with carbon dioxide,
  • Electrophilic substitution using carboxylation reagents,
  • Functional group transformation from a suitable precursor such as 4-bromo or 4-formyl derivatives.

In the case of methyl 6-fluoroindoline-4-carboxylate, methyl esterification is performed after carboxylation to protect the acid group.

Esterification to this compound

Methyl esterification is typically achieved by:

  • Fischer esterification: Reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux,
  • Use of methylating agents such as diazomethane or methyl iodide with a base.

The choice depends on the sensitivity of the indoline ring and other functional groups.

Summary of Experimental Data and Yields

Step Reaction Conditions Solvent Yield (%) Purity (%) Notes
1 6-Fluoroindole + dimethylamine hydrochloride + paraformaldehyde → 6-fluorodragonine Reflux 120°C, 2h n-butanol Crude 83.5, Purified 72.1 97.8 Recrystallization with 95% ethanol
2 6-Fluorodragonine + NaCN → 6-fluoroindole-3-acetonitrile Reflux 150°C, 4h DMF Crude 52.0, Purified 46.4 99.5 Vacuum distillation at 138–150°C (0.5–1 mmHg)
3 Reduction to 6-fluoroindoline Catalytic hydrogenation or chemical reductant Varies Not specified - Requires optimization
4 Carboxylation at 4-position Directed lithiation + CO2 THF or ether solvents Not specified - Requires regioselectivity control
5 Esterification to methyl ester Acid catalysis in methanol Methanol Not specified - Fischer esterification or methylation

Additional Notes on Preparation

  • The synthesis of fluorinated indoline derivatives demands careful control of reaction conditions to avoid defluorination or side reactions.
  • The use of high boiling solvents and aprotic polar solvents facilitates efficient substitution and nitrile formation.
  • Purification by recrystallization and vacuum distillation ensures high purity suitable for pharmaceutical applications.
  • Industrial scalability is feasible due to the short synthetic route and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoroindoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Oxo derivatives

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted indoline derivatives

Scientific Research Applications

Methyl 6-fluoroindoline-4-carboxylate is a synthetic organic compound belonging to the indoline derivatives. It has a molecular weight of approximately 193.18 g/mol. The presence of a fluorine atom at the 6-position and a carboxylate group at the 4-position gives it unique chemical and biological properties, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

This compound has potential applications in various fields.

Pharmaceuticals: It can be used as a precursor for synthesizing bioactive compounds.

  • It is used for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
  • Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparison with Similar Compounds

CompoundUnique Features
Methyl 7-chloroindoline-4-carboxylateChlorine substitution affects reactivity differently
Methyl 7-bromoindoline-4-carboxylateBromine's larger size impacts steric hindrance
Methyl 7-iodoindoline-4-carboxylateIodine's high polarizability offers unique reactivity
Methyl indole-4-carboxylateLacks fluorine; different electronic properties

Mechanism of Action

The mechanism of action of methyl 6-fluoroindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and carboxylate group play crucial roles in its binding affinity and selectivity towards biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Physical Properties:

Property Value
Density 1.3 ± 0.1 g/cm³
Boiling Point 343.7 ± 27.0 °C (760 mmHg)
Flash Point 161.7 ± 23.7 °C
Molecular Weight 193.174 g/mol

This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules targeting fluorinated indole derivatives .

Comparison with Structurally Similar Compounds

The structural and functional similarities of Methyl 6-fluoroindoline-4-carboxylate to other fluorinated indoles, quinolines, and heterocyclic esters are summarized below. Key differences in substituent positions, fluorine substitution, and ester groups significantly impact physicochemical properties and reactivity.

Table 1: Structural Comparison of this compound and Analogues

Compound Name (CAS) Molecular Formula Substituent Positions Similarity Score Molecular Weight (g/mol) Key Differences
Methyl 6-fluoro-1H-indole-4-carboxylate (1082040-43-4) C₁₀H₈FNO₂ F: C6; COOCH₃: C4 Reference 193.17 Reference compound
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (79660-46-1) C₁₂H₉F₃NO₃ F: C6, C7, C8; COOCH₂CH₃: C3 0.92 296.20 Additional fluorine atoms, quinoline backbone
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (105404-65-7) C₂₀H₂₃FN₄O₃ F: C6; cyclopropyl: C1; piperazine: C7 0.86 410.42 Extended substituents, larger molecular framework
Methyl 7-fluoro-1H-indole-5-carboxylate (918321-20-7) C₁₀H₈FNO₂ F: C7; COOCH₃: C5 0.67 193.17 Fluorine at C7 instead of C6
Methyl 6-amino-1H-indazole-4-carboxylate (103956-00-9) C₉H₈N₃O₂ NH₂: C6; COOCH₃: C4 - 191.19 Amino substitution replaces fluorine; indazole backbone
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (740081-22-5) C₁₁H₉ClFNO₂ Cl: C5; F: C6; COOCH₂CH₃: C2 0.55 257.65 Chlorine at C5, ester at C2

Key Observations:

Backbone Heterocycle: Quinoline derivatives (e.g., Ethyl 1-cyclopropyl-6-fluoroquinoline-3-carboxylate) introduce additional nitrogen atoms and planar rigidity, contrasting with the indole/indoline backbone of the reference compound .

Functional Group Variations :

  • Replacement of the methyl ester with ethyl esters (e.g., Ethyl 5-chloro-6-fluoroindole-2-carboxylate) increases hydrophobicity and alters metabolic stability .

Q & A

Q. What are the recommended safety protocols for handling Methyl 6-fluoroindoline-4-carboxylate in laboratory settings?

this compound requires stringent safety measures due to its potential reactivity and toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and NIOSH-certified respirators to prevent inhalation or dermal exposure .
  • Ventilation: Use fume hoods for all manipulations to mitigate vapor accumulation.
  • Waste Disposal: Segregate chemical waste in labeled containers and coordinate with certified hazardous waste management services to ensure compliance with environmental regulations .

Q. What are the standard synthetic routes for this compound, and what are the typical yields?

Synthesis typically involves multi-step functionalization of the indoline core. A representative route includes:

  • Alkylation: Reaction with sodium hexamethyldisilazane in tetrahydrofuran (THF) under reflux, yielding ~44% product .
  • Esterification: Methanol-mediated esterification under acidic catalysis (e.g., H₂SO₄) to introduce the methyl carboxylate group.
  • Fluorination: Electrophilic fluorination using Selectfluor® or similar reagents in anhydrous conditions.
Step Yield (%) Key Conditions
Alkylation44THF, reflux
Esterification53–65H₂SO₄, methanol, 60°C
Fluorination60–75Selectfluor®, DMF, 0–5°C

Q. How is the crystal structure of this compound determined?

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps:

  • Data Collection: High-resolution (<1.0 Å) data from a single crystal mounted on a diffractometer.
  • Refinement: SHELXL refines anisotropic displacement parameters and validates geometry against Cambridge Structural Database (CSD) benchmarks .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction pathways for this compound derivatives?

Density Functional Theory (DFT) predicts transition states and intermediates to guide synthetic optimization:

  • Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indoline ring .
  • Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to optimize reaction media for fluorination or ester hydrolysis .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from assay variability or impurities. Mitigation strategies:

  • Purity Validation: Use HPLC (≥99% purity) and NMR to confirm compound integrity .
  • Dose-Response Curves: Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to establish reproducibility .

Q. How can alkylation yields be improved during synthesis?

Low yields in alkylation steps (e.g., 44%) are often due to steric hindrance or side reactions. Optimization approaches:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics.
  • Temperature Control: Gradual heating (40–60°C) minimizes decomposition pathways .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Apoptosis Assays: Caspase-3/7 activation via luminescence-based kits (e.g., Promega CellTiter-Glo®).
  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining to assess G1/S arrest .
  • Migration Inhibition: Scratch/wound-healing assays in metastatic cell lines (e.g., MDA-MB-231).

Methodological Considerations

  • Structural Confirmation: Always cross-validate NMR (¹H/¹³C) and HRMS data with X-ray crystallography to resolve ambiguities in regiochemistry .
  • Data Reproducibility: Document reaction conditions (solvent purity, humidity levels) to minimize batch-to-batch variability .

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